5-Bromo-2-ethyl-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-ethyl-1,3-oxazole: is a heterocyclic organic compound that belongs to the oxazole family. Oxazoles are five-membered rings containing one oxygen and one nitrogen atom. The presence of a bromine atom at the 5-position and an ethyl group at the 2-position makes this compound particularly interesting for various chemical and biological applications.
Mechanism of Action
Target of Action
Oxazoles, the class of compounds to which 5-Bromo-2-ethyl-1,3-oxazole belongs, are known to interact with a wide range of biological targets due to their diverse biological activities . .
Mode of Action
Oxazoles are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or intermolecular forces . The specific interaction of this compound with its targets is subject to further investigation.
Biochemical Pathways
Oxazoles, in general, are known to influence a variety of biochemical pathways due to their diverse biological activities . The exact pathways influenced by this specific compound remain to be elucidated.
Result of Action
Oxazoles are known to exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities . The specific effects of this compound require further investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethyl-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromoacetophenone with ethylamine under acidic conditions to form the oxazole ring. The reaction is usually carried out in a solvent like ethanol or methanol, and the temperature is maintained around 60-80°C.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2-ethyl-1,3-oxazole can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The oxazole ring can undergo reduction to form oxazolines or oxazolidines.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution: Formation of 5-substituted-2-ethyl-1,3-oxazole derivatives.
Oxidation: Formation of this compound-4-carboxylic acid or this compound-4-aldehyde.
Reduction: Formation of 5-bromo-2-ethyl-1,3-oxazoline or 5-bromo-2-ethyl-1,3-oxazolidine.
Scientific Research Applications
Chemistry: 5-Bromo-2-ethyl-1,3-oxazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions of oxazole derivatives with various biological targets. It is also used in the development of new antimicrobial and anticancer agents.
Medicine: this compound derivatives have shown potential as therapeutic agents. They are being investigated for their anti-inflammatory, antiviral, and anticancer properties.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also used in the development of new catalysts and ligands for chemical reactions.
Comparison with Similar Compounds
2-Ethyl-1,3-oxazole: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Chloro-2-ethyl-1,3-oxazole: Similar structure but with a chlorine atom instead of bromine, which affects its reactivity and biological activity.
5-Bromo-2-methyl-1,3-oxazole: Similar structure but with a methyl group instead of an ethyl group, which affects its physical and chemical properties.
Uniqueness: 5-Bromo-2-ethyl-1,3-oxazole is unique due to the presence of both the bromine atom and the ethyl group. This combination enhances its reactivity in chemical reactions and its potential biological activity. The bromine atom makes it a versatile intermediate for further functionalization, while the ethyl group provides additional steric and electronic effects.
Properties
IUPAC Name |
5-bromo-2-ethyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO/c1-2-5-7-3-4(6)8-5/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUVLGKNYLMLEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(O1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391740-26-3 |
Source
|
Record name | 5-bromo-2-ethyl-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.